[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol
Overview
Description
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol is a chemical compound with the molecular formula C8H11IN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This compound is notable for its unique structure, which includes an iodine atom and a tetrahydropyran-2-yl group attached to the pyrazole ring.
Mechanism of Action
Mode of Action
It’s worth noting that the tetrahydropyran (thp) ring is a common motif in biologically active molecules , suggesting that this compound may interact with biological targets in a manner similar to other THP-containing molecules.
Biochemical Pathways
Given the presence of the THP ring, it’s possible that this compound could influence pathways where THP-containing molecules are known to play a role .
Result of Action
The molecular and cellular effects of [3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol’s action are currently unknown due to the lack of research on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol typically involves the protection of pyrazole, followed by iodination and subsequent deprotection. One common method involves the use of a green, solvent- and catalyst-free approach for the protection of pyrazole, followed by a high-yield lithiation/alkylation/deprotection sequence in the same pot . This method is advantageous due to its efficiency and environmentally friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and high-yield synthesis are likely to be applied. Industrial production would focus on optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
- 3-Iodo-1-tetrahydropyran-2-yl-pyrazole
Uniqueness
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol is a chemical compound with the molecular formula C9H13IN2O2, characterized by a pyrazole ring and a tetrahydropyran moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C9H13IN2O2
- Molecular Weight : 306.12 g/mol
- CAS Number : 1627924-18-8
The presence of iodine and the tetrahydropyran group suggests potential interactions with biological targets, making it an interesting subject for further research.
The biological activity of this compound is not fully understood, but it is hypothesized to interact with various biochemical pathways. The tetrahydropyran ring is known to be involved in numerous biological processes, potentially influencing enzyme activities or receptor interactions.
Potential Pathways
- Enzyme Inhibition : The iodine substitution may enhance binding affinity to specific enzymes.
- Receptor Modulation : The compound might interact with membrane receptors, affecting signal transduction pathways.
Biological Activity Studies
While direct studies on this compound are sparse, related compounds have shown promising results in various biological assays.
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential mechanisms of action through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Some studies suggest that pyrazole derivatives possess antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Research Findings
Recent literature highlights the synthesis and evaluation of similar compounds:
- Synthesis and Anticancer Activity : A study published in MDPI explored the synthesis of pyrazole derivatives, revealing significant anticancer activity against specific tumor cell lines. The structure-activity relationship (SAR) indicated that modifications at the pyrazole position could enhance potency .
- Antimicrobial Evaluation : Another study assessed various pyrazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions led to increased antibacterial activity, suggesting a potential avenue for developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison can be made with other halogenated pyrazole derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
4-Iodo-Pyrazole | 4-Iodo-Pyrazole | Moderate anticancer activity |
3-Bromo-Pyrazole | 3-Bromo-Pyrazole | Strong antibacterial properties |
This table illustrates how variations in halogenation can influence biological activity, indicating that this compound may have unique therapeutic potentials.
Future Research Directions
Given the preliminary findings surrounding similar compounds, future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Investigations : To elucidate specific molecular targets and pathways influenced by this compound.
- Structure Optimization : To enhance biological activity through chemical modifications.
Properties
IUPAC Name |
[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c10-9-7(6-13)5-12(11-9)8-3-1-2-4-14-8/h5,8,13H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKKPWNNWIFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192046 | |
Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627924-18-8 | |
Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1627924-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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